molecular formula C14H10OS B097715 9H-Thioxanthen-9-one, 2-methyl- CAS No. 15774-82-0

9H-Thioxanthen-9-one, 2-methyl-

Cat. No. B097715
CAS RN: 15774-82-0
M. Wt: 226.3 g/mol
InChI Key: MYISVPVWAQRUTL-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 2-methyl-, and its derivatives are a class of compounds that serve as a common heterocyclic scaffold in biologically active and medicinally significant compounds . These compounds are characterized by their thioxanthene backbone, which is a tricyclic structure consisting of two benzene rings fused on either side of a central thiophene ring. The 2-methyl substitution refers to a methyl group attached to the second carbon of the thioxanthene ring.

Synthesis Analysis

The synthesis of 9H-Thioxanthen-9-one derivatives involves various chemical reactions and starting materials. For instance, 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives have been synthesized and labeled with carboxyl-14 . Another synthesis approach involves the cyclization of chloro-substituted benzoic acids to produce dichloro-9H-thioxanthen-9-ones . Additionally, heterocyclic substituted anilino-9H-thioxanthon-9-ones have been synthesized by incorporating heterocyclic systems through a para imminophenyl grouping at position-1 of the thioxanthenone ring10.

Molecular Structure Analysis

The molecular structure of 9H-Thioxanthen-9-one derivatives has been studied using various techniques, including X-ray crystallography and quantum chemical calculations. For example, the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of a dimethylamino propyl derivative of 9H-thioxanthen-9-ol have been investigated, revealing interesting features such as an intramolecular OH⋯N hydrogen bond . The crystal structure of related compounds, such as 9-methylphenanthro[4,3-a]dibenzothiophene, has also been determined, providing insights into the structural comparisons with other aromatic systems .

Chemical Reactions Analysis

The chemical reactivity of 9H-Thioxanthen-9-one derivatives has been explored through various studies. The electrochemical reduction of these compounds is a significant reaction that leads to the formation of long-lived radical anions . These radical anions and their S,S-dioxide derivatives exhibit strong absorption in the UV-VIS-NIR wavelength region, which is relevant for applications in organic electronics . The redox properties of these compounds have been further elucidated through studies on their radical anions and the interplay of inverted redox potentials and aromaticity in the oxidized states .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-Thioxanthen-9-one derivatives are closely related to their molecular structure and electronic configuration. The HOMO and LUMO energies calculated for these compounds allow the prediction of atomic and molecular properties, such as charge transfer within the molecule . The electrochemical properties, including reduction potentials and the behavior of radical anions, are crucial for understanding the applications of these compounds in electrochromic devices and organic electronics . The crystal and molecular structure analyses contribute to the understanding of the physical properties, such as crystal packing and intermolecular interactions .

Scientific Research Applications

Heterocyclic Scaffold in Medicinally Significant Compounds

9H-Thioxanthen-9-ones, including 2-methyl variants, serve as a crucial heterocyclic scaffold in biologically active and medicinally significant compounds. They are instrumental in the synthesis of various derivatives with potential biological activities (Javaheri et al., 2016).

Synthesis and Structural Studies

  • The synthesis and structural resolution of sterically crowded ethylenes, including 2-methyl-9H-thioxanthene-9-(9H-thioxanthen-9-ylidene), have been reported. These structures are significant in studying the correlation between bond lengths and racemization barriers (Feringa et al., 1992).
  • Theoretical investigations into the molecular structure, vibrational spectral analysis, and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis of 9H-thioxanthene derivatives provide insights into their electronic properties and potential applications in materials science (Mary et al., 2014).

Photopolymerization and Photoinitiators

  • Thioxanthone derivatives, including 9H-Thioxanthen-9-ones, have been utilized in developing visible light photoinitiators for radical polymerization, demonstrating significant potential in materials science and engineering (Wu et al., 2014).

Spectral and Photophysical Properties

The spectral and photophysical properties of thioxanthone compounds are studied extensively. These studies are crucial in understanding their behavior in different solvents, which is vital for applications in photochemistry and photophysics (Krystkowiak et al., 2006).

Photopolymerization in Biomedical and Food Packaging

  • Thioxanthone based photoinitiators have been designed and synthesized, showing potential for use in visible light curing systems, especially in the biomedical and food packaging fields due to their low migration and high performance (Wu et al., 2017).

Oligonucleotide Synthesis

  • Thioxanthen-9-one derivatives have been studied as photoactivators in oligonucleotide synthesis, showcasing their utility in biochemical processes and pharmaceutical applications (Shelkovnikov et al., 2011).

Antitumor Activity

  • Synthesis of 9H-thioxanthen-9-one derivatives incorporated into heterocyclic systems has shown considerable antitumor activity, highlighting their potential in medicinal chemistry and oncology (Omar, 1997).

Future Directions

Future research directions could involve further exploration of the synthesis, properties, and potential applications of 9H-Thioxanthen-9-one, 2-methyl- and its derivatives. For instance, electro-active polyimides, which exhibit electrochromic behavior and are used in organic electronics, have been developed using similar compounds .

properties

IUPAC Name

2-methylthioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISVPVWAQRUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065937
Record name 9H-Thioxanthen-9-one, 2-methyl-
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Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Thioxanthen-9-one, 2-methyl-

CAS RN

15774-82-0
Record name 2-Methylthioxanthone
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Record name 2-Methylthioxanthone
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Record name 2-Methylthioxanthone
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Record name 9H-Thioxanthen-9-one, 2-methyl-
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Record name 9H-Thioxanthen-9-one, 2-methyl-
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Record name 2-methyl-9H-thioxanthen-9-one
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Record name 2-METHYLTHIOXANTHONE
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Synthesis routes and methods

Procedure details

2-{[2-diethylamino)ethoxy]methyl}-9H-thioxanthen-9-one (intermediate 4): 2′-diethylaminoethanol (1.17 g) was dissolved in 50 ml of absolute xylol; then during constant vigorous mixing and warming to 35-40° C. 0.24 g of solid sodium was added in small portions followed by mixing and warming of the mixture for one hour. Intermediate 3 (1.5 g) was added to the mixture in small portions, and the whole mixture was mildly refluxed for 56 hours. The solid material was removed by filtering the mixture. The organic phase was washed four times with 150 ml water. Then, the water was removed by filtration through solid water-free Na2SO4. After distillation (to remove xylol), the resulting oily, yellow-brown material was not yet pure as determined by thin layer chromatography (Kiesel gel) using benzol:ethanol:water (50:15:1.5, v/v) as solvent. The mixture was fully purified through the following steps. The mixture was first dissolved in an (CH3)2CO (acetone)/absolute ethanol (1:1, by volume) mixture followed by the addition of concentrated HCl until the solid material (HCl salt) was formed. The solid precipitate was washed with cold acetone. The HCl salt of intermediate 4 was dissolved in ethanol:water (10:90, v/v), and the solution was made basic (pH 14) by the addition of solid Na2CO3. The oily material was extracted with ethylacetate and then dried over solid Na2SO4. Intermediate 4 is 99-100% pure as determined by 1H-NMR and thin layer chromatography. The yield of intermediate 4 is ˜55%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
2′-diethylaminoethanol
Quantity
1.17 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
0.24 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Intermediate 3
Quantity
1.5 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WX Peng, Y Liu, YQ Wu, WB Wei… - 2008 2nd International …, 2008 - ieeexplore.ieee.org
The extractives from masson pine (Pinus massoniana L.) wood would not only consume bleaching agent and other additives, but also aggravate environmental pollution. Therefore, Py-…
Number of citations: 1 ieeexplore.ieee.org

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